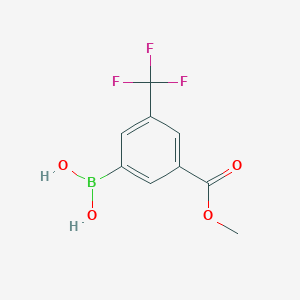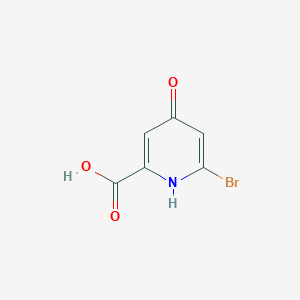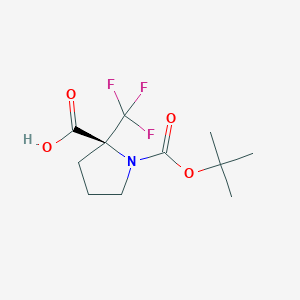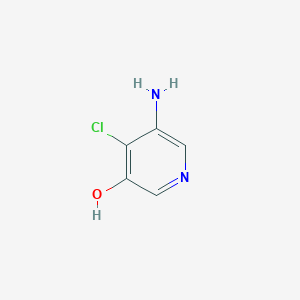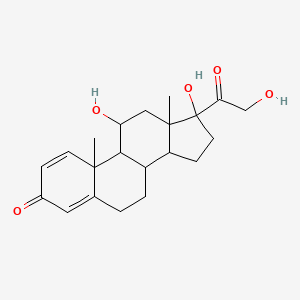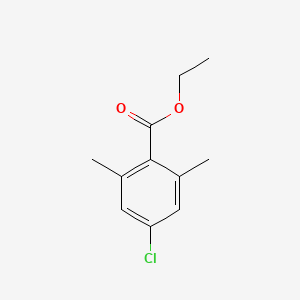
6-(Cyclopropylcarbamoyl)pyridine-3-boronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Cyclopropylcarbamoyl)pyridine-3-boronic acid pinacol ester (6CPP-BAPE) is a new and promising reagent for organic synthesis. It is a boronic ester with a cyclopropyl ring attached to the pyridine ring, which makes it highly reactive and useful for synthesizing complex molecules. The unique structure of 6CPP-BAPE makes it an attractive option for a variety of applications in organic chemistry.
Scientific Research Applications
6-(Cyclopropylcarbamoyl)pyridine-3-boronic acid pinacol ester has a wide range of applications in scientific research. It has been used as a reagent for the synthesis of complex molecules, such as peptides, nucleotides, and small organic molecules. It has also been used as a catalyst for the synthesis of organic compounds. In addition, 6-(Cyclopropylcarbamoyl)pyridine-3-boronic acid pinacol ester has been used as a chiral ligand in asymmetric catalysis, which is a type of reaction that produces molecules with specific properties. Finally, 6-(Cyclopropylcarbamoyl)pyridine-3-boronic acid pinacol ester has been used as a reagent for the synthesis of polymers, which are important materials for the production of plastics and other materials.
Mechanism of Action
The mechanism of action of 6-(Cyclopropylcarbamoyl)pyridine-3-boronic acid pinacol ester is based on its unique structure. The cyclopropyl group attached to the pyridine ring makes it highly reactive, allowing it to easily react with other molecules. The carbamoyl group attached to the cyclopropyl ring increases the reactivity of the molecule, allowing it to easily react with other molecules. The hydrogenation reaction reduces the carbamoyl group, making the molecule more stable and allowing it to react with other molecules more easily.
Biochemical and Physiological Effects
6-(Cyclopropylcarbamoyl)pyridine-3-boronic acid pinacol ester has been studied for its potential biochemical and physiological effects. It has been found to have anti-inflammatory and anti-microbial activity. In addition, it has been shown to have antioxidant activity, which can help protect cells from damage caused by free radicals. Finally, 6-(Cyclopropylcarbamoyl)pyridine-3-boronic acid pinacol ester has been found to have potential anti-cancer activity, although further research is needed to confirm this.
Advantages and Limitations for Lab Experiments
6-(Cyclopropylcarbamoyl)pyridine-3-boronic acid pinacol ester has several advantages for lab experiments. It is relatively easy to synthesize, and its unique structure makes it highly reactive, allowing it to easily react with other molecules. In addition, 6-(Cyclopropylcarbamoyl)pyridine-3-boronic acid pinacol ester is relatively stable and can be stored for long periods of time without degradation. However, 6-(Cyclopropylcarbamoyl)pyridine-3-boronic acid pinacol ester is not without its limitations. It is expensive to synthesize, and the reaction conditions must be carefully controlled to avoid unwanted side reactions.
Future Directions
The potential applications of 6-(Cyclopropylcarbamoyl)pyridine-3-boronic acid pinacol ester are numerous, and there are many possible future directions for research. One possible direction is to explore its potential as a drug delivery system. Another possible direction is to investigate its potential as a catalyst for the synthesis of complex molecules. In addition, further research could be done to explore its potential as a chiral ligand in asymmetric catalysis. Finally, further research could be done to investigate its potential as a reagent for the synthesis of polymers.
Synthesis Methods
6-(Cyclopropylcarbamoyl)pyridine-3-boronic acid pinacol ester is synthesized through a series of reactions including a Suzuki-Miyaura coupling, an alkylation, and a hydrogenation reaction. The Suzuki-Miyaura coupling reaction is used to attach a cyclopropyl group to the pyridine ring. The alkylation reaction is used to introduce a carbamoyl group to the cyclopropyl ring. Finally, the hydrogenation reaction is used to reduce the carbamoyl group to a pinacol ester. The entire synthesis of 6-(Cyclopropylcarbamoyl)pyridine-3-boronic acid pinacol ester can be completed in a few steps and is relatively straightforward.
properties
IUPAC Name |
N-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BN2O3/c1-14(2)15(3,4)21-16(20-14)10-5-8-12(17-9-10)13(19)18-11-6-7-11/h5,8-9,11H,6-7H2,1-4H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRLGUOWMSHHZAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Cyclopropylcarbamoyl)pyridine-3-boronic acid pinacol ester | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(Trifluoromethyl)furo[2,3-b]pyridin-3-one](/img/structure/B6337981.png)





![6-Bromo-1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one, 95%](/img/structure/B6338020.png)
